1-Naphthol-3,6-disulfonic acid disodium salt
Description
Contextualization within Naphthalene (B1677914) Sulfonic Acid Derivatives Research
Naphthalene sulfonic acid derivatives represent a significant class of compounds in industrial and academic chemistry. Historically, they have been crucial as intermediates in the synthesis of synthetic dyes. nih.gov This family includes numerous isomers, such as the aminonaphtholsulfonic acids (e.g., H-acid, J-acid, Gamma acid) and naphtholsulfonic acids (e.g., Schaeffer's acid, R-acid), each with unique properties that make them suitable for specific synthetic applications, particularly in the creation of azo dyes. orgsyn.org
Research into naphthalene sulfonic acid derivatives is extensive, exploring their synthesis, reactivity, and application. amanote.com Studies have investigated the biological activities of these derivatives, revealing properties such as antiviral and antibacterial effects in certain compounds. jst.go.jpekb.eg For instance, derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) are widely used as fluorescent probes in biochemical research to study protein structures. nih.govacs.org The synthesis of these derivatives often involves challenging reaction conditions, and developing more efficient and milder synthetic methods remains an active area of research. acs.org 1-Naphthol-3,6-disulfonic acid disodium (B8443419) salt fits within this context as a key building block, derived from other important naphthalene sulfonic acids and used to construct more complex molecules. google.com
Academic Significance in Organic Synthesis and Functional Materials
The primary academic significance of 1-Naphthol-3,6-disulfonic acid lies in its role as an intermediate in organic synthesis, particularly for dyestuffs. google.comevitachem.com Its molecular structure, featuring a reactive naphthol ring, is ideal for coupling reactions with diazonium salts to form azo compounds, which are characterized by their vibrant colors. This makes it a valuable precursor in the synthesis of a variety of azo dyes used in the textile, leather, and paper industries. riverlandtrading.com
The synthesis of 1-Naphthol-3,6-disulfonic acid itself is a subject of academic interest, often starting from 1-amino-8-naphthol-3,6-disulfonic acid (H-acid). evitachem.comgoogle.com A common synthetic route involves the diazotization of the amino group on H-acid, followed by a reductive deamination (elimination of the diazo group) to yield the target naphthol derivative. google.comgoogle.com This process highlights fundamental reactions in organic chemistry and the manipulation of functional groups on aromatic systems.
In the realm of functional materials, the application of this compound is primarily linked to the creation of dyes. Dyes are considered functional materials as their primary function is to impart color, which is a specific optical property. The sulfonic acid groups enhance the water solubility of the resulting dyes and improve their ability to bind to polar substrates like textile fibers. riverlandtrading.com Beyond dyes, its utility has been noted in analytical chemistry, where it can serve as a reagent in colorimetric assays for the detection and measurement of various chemical species. riverlandtrading.com
Research Trajectories and Contemporary Relevance in Chemical Science
While its traditional role as a dye intermediate is well-established, contemporary research trajectories are exploring more advanced applications of naphthol derivatives. The 1-naphthol (B170400) scaffold, including derivatives like 1-naphthol-3,6-disulfonate, has been the subject of intense research for its behavior as a photoacid. chemsrc.com Upon optical excitation with light, the acidity of the hydroxyl group increases dramatically, leading to an ultrafast excited-state proton-transfer (ESPT) reaction. This phenomenon is of fundamental interest in physical organic chemistry and has potential applications in areas such as the development of fluorescent sensors and photo-switchable systems.
The study of such fundamental photophysical processes in molecules like 1-naphthol-3,6-disulfonate contributes to a deeper understanding of reaction dynamics on extremely short timescales. chemsrc.com This line of inquiry moves the relevance of the compound beyond its classical applications and into the modern fields of photochemistry and materials science, where light-induced processes are harnessed for technological advancements. The ongoing exploration of naphthalene sulfonic acid derivatives for novel biological activities and as building blocks for complex molecular architectures ensures their continued relevance in chemical science. ekb.eg
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDNLVCFLKDBY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066597 | |
| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
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Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20349-39-7, 79873-37-3, 330581-20-9 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |
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| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
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| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
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| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
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Synthetic Methodologies and Mechanistic Investigations of 1 Naphthol 3,6 Disulfonic Acid Disodium Salt
Classical and Emerging Synthetic Pathways
The synthesis of 1-naphthol-3,6-disulfonic acid and its derivatives is pivotal for the production of various dyes and functional materials. Methodologies range from classical multi-step chemical transformations to the exploration of modern synthetic strategies for creating functionalized variants.
A primary industrial route to 1-naphthol-3,6-disulfonic acid involves the chemical modification of 1-amino-8-naphthol-3,6-disulfonic acid, commonly known as H-acid. H-acid is a crucial intermediate in the synthesis of dyestuffs. google.com The conversion process hinges on the diazotization of the amino group present in the H-acid molecule. google.com
Following the formation of the diazonium salt from H-acid, a reductive elimination (or reductive deamination) step is employed to replace the diazonium group with a hydrogen atom, yielding the target 1-naphthol-3,6-disulfonic acid. google.com This method is advantageous as it avoids the formation of difficult-to-remove metal salt solutions. google.com
Various reducing agents can be utilized for this transformation. The process often employs heavy metal-free compounds, with salts of formic acid, such as sodium or potassium formate (B1220265), being particularly preferred. google.com In a typical procedure, the filtered diazonium salt is introduced into an aqueous potassium formate solution and heated for several hours at approximately 90°C, leading to the quantitative cleavage of the diazo group. google.com
Alternatively, reducing sugars like glucose can be used in an alkaline medium. For instance, a suspension of the diazonium salt and glucose in water is added to a heated sodium hydroxide (B78521) solution (around 80°C). google.com The reaction mixture is held at this temperature for a few hours to ensure the complete elimination of the diazo group. google.com
Table 1: Reaction Conditions for Reductive Elimination of Diazonium Group
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | Diazonium salt of H-Acid | Diazonium salt of H-Acid |
| Reducing Agent | Potassium Formate | Glucose |
| Solvent/Medium | Aqueous Solution | Aqueous Sodium Hydroxide |
| Temperature | ~90°C | ~80°C |
| Outcome | Quantitative cleavage of diazo group | Cleavage of diazo group |
This table is generated based on procedural descriptions in the cited source. google.com
While classical methods focus on the synthesis of the parent compound, advanced strategies aim to create functionalized derivatives of naphthol sulfonic acids for specialized applications. These methods leverage modern organic chemistry to build more complex molecular architectures.
One emerging area is the use of sulfonic acid derivatives in cross-coupling reactions. Research has shown that sulfonic acid derivatives can undergo intramolecular cross-coupling in the presence of reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) or through photoredox catalysis to form biaryl compounds. rsc.org These protocols offer mild and convenient alternatives to traditional tin-mediated reactions. rsc.org While not demonstrated specifically on 1-naphthol-3,6-disulfonic acid in the provided context, such aryl-radical transfer (ART) mechanisms present a potential pathway to couple the naphthol core with other aromatic systems, enabling the synthesis of novel functionalized derivatives. rsc.org
Furthermore, the functionalization of polymers with naphthol sulfonic acid moieties demonstrates another advanced strategy. For example, hyper-cross-linked porous poly(2-naphthol) has been functionalized with sulfonic acid groups to create solid acid catalysts. researchgate.net This indicates the potential for using 1-naphthol-3,6-disulfonic acid disodium (B8443419) salt as a monomer or a functionalizing agent in polymerization reactions to create materials with tailored catalytic or adsorptive properties.
Exploration of Reaction Mechanisms
Understanding the reaction mechanisms associated with 1-naphthol-3,6-disulfonic acid and related compounds is crucial for optimizing their synthesis and application. Key areas of investigation include the electrochemical behavior of derived azo compounds and the photophysical dynamics of the naphthol moiety itself.
Azo dyes, which are often synthesized using naphthol sulfonic acid intermediates, are subject to reductive cleavage of their characteristic azo bond (-N=N-). The electrochemical reduction mechanism of these dyes is of significant environmental and industrial interest. Studies on the anaerobic reduction of sulfonated azo dyes, such as amaranth (B1665344), by microorganisms reveal a mechanism involving the reductive cleavage of the azo bond to form corresponding aromatic amines. nih.gov For example, the reduction of amaranth yields 1-aminenaphthylene-4-sulfonic acid and 1-aminenaphthylene-2-hydroxy-3,6-disulfonic acid. nih.gov This biological reduction is often facilitated by redox mediators that shuttle electrons from the microbial cells to the extracellular azo dye. researchgate.net This mechanism highlights that the azo linkage is the primary site of electrochemical activity, breaking down the larger dye molecule into smaller amine constituents.
Naphthols and their derivatives are well-known photoacids, meaning their acidity dramatically increases upon photoexcitation. koreascience.kr This phenomenon, known as excited-state proton transfer (ESPT), is a subject of intense research. acs.orgnih.gov For 1-naphthol-3,6-disulfonate, femtosecond mid-infrared and time-resolved fluorescence spectroscopy have been used to investigate these ultrafast dynamics. acs.org
Upon optical excitation, the hydroxyl proton is rapidly transferred to a nearby proton acceptor, typically solvent molecules like water. The presence of electron-withdrawing sulfonate groups enhances the photoacidity. acs.org Studies have found that the proton dissociation rate constant of 1-naphthol-3,6-disulfonate is significantly faster than that of the parent 1-naphthol (B170400). acs.org The ESPT process is highly sensitive to the local environment, including pH, water structure, and hydrogen bonding, making these molecules useful as fluorescent probes. koreascience.kr The two low-lying excited states, designated ¹Lₐ and ¹Lₑ, play a crucial role in the electronic structure and photophysical behavior of naphthol sulfonates. koreascience.kr The ¹Lₐ state, which is optically allowed, possesses a significant charge-separated character that facilitates the proton transfer. koreascience.kr
Table 2: Photophysical Properties of 1-Naphthol-3,6-disulfonate (1N-3,6diS)
| Property | Value | Notes |
|---|---|---|
| pKa * | ~ -1.5 | The excited-state acidity constant. |
| Proton Dissociation Rate Constant (k_p) | (3.0 ± 0.3) x 10¹⁰ s⁻¹ | Approximately 3 times faster than previously reported values. |
This table is generated based on research findings from femtosecond mid-infrared and time-resolved fluorescence spectroscopy. acs.org
Advanced Spectroscopic and Computational Characterization of 1 Naphthol 3,6 Disulfonic Acid Disodium Salt
Spectroscopic Elucidation of Molecular Structure and Electronic States
Spectroscopic techniques are indispensable for probing the intricate structural and electronic features of 1-Naphthol-3,6-disulfonic acid disodium (B8443419) salt. These methods provide detailed insights into atomic connectivity, conformational arrangements, electronic transitions, and the vibrational characteristics of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of an organic molecule. For 1-Naphthol-3,6-disulfonic acid disodium salt, both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern on the naphthalene (B1677914) ring and understanding its molecular connectivity.
In ¹H NMR, the aromatic protons exhibit distinct chemical shifts and coupling patterns (singlets, doublets, doublets of doublets) that confirm the positions of the hydroxyl and disulfonic acid groups. The integration of these signals corresponds to the number of protons, while the coupling constants (J-values) provide information about the dihedral angles between adjacent protons, offering clues to the molecule's conformation.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each chemically distinct carbon atom in the molecule produces a unique signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the identification of carbons bonded to the electron-withdrawing sulfonate groups, the electron-donating hydroxyl group, and the unsubstituted aromatic carbons. chemicalbook.comnih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.5 | d, dd |
| ¹³C | C-OH | 150 - 160 | s |
| ¹³C | C-SO₃ | 130 - 145 | s |
| ¹³C | Aromatic C-H | 110 - 130 | d |
| ¹³C | Aromatic C-C | 120 - 140 | s |
Note: This table represents expected values based on typical chemical shifts for substituted naphthalenes. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. shu.ac.uk The UV-Vis spectrum of this compound is dominated by π → π* transitions within the aromatic naphthalene ring system. uzh.chtanta.edu.eg
The naphthalene core gives rise to two characteristic absorption bands, designated as the ¹Lₐ and ¹Lₑ transitions. researchgate.net The ¹Lₑ band is typically sharp and appears at a longer wavelength, while the ¹Lₐ band is broader and more intense, occurring at a shorter wavelength. researchgate.net The presence of substituents—the hydroxyl (-OH) and the two sulfonate (-SO₃⁻) groups—act as auxochromes. These groups modify the energy of the molecular orbitals, causing shifts in the absorption maxima (λₘₐₓ) and intensity of these bands compared to unsubstituted naphthalene. These shifts provide valuable information about the electronic structure of the molecule. slideshare.net
Furthermore, changes in the UV-Vis spectrum upon the addition of other molecules, such as metal ions, can be used to study complexation. The formation of a complex often results in a new absorption band or a significant shift in the existing bands, allowing for the determination of binding constants and stoichiometry.
Table 2: Characteristic Electronic Transitions in Naphthol Derivatives
| Transition | Wavelength Range (nm) | Description |
|---|---|---|
| ¹Lₐ (π → π*) | ~260 - 290 | High-intensity transition along the short axis of the naphthalene ring. researchgate.net |
| ¹Lₑ (π → π*) | ~300 - 330 | Lower-intensity transition along the long axis of the naphthalene ring. researchgate.net |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques ideal for identifying the groups present in this compound.
Key expected vibrational bands include:
O-H Stretch: A broad and strong band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Its broadness indicates hydrogen bonding.
S=O Stretch: Strong and distinct stretching vibrations from the sulfonate (-SO₃⁻) groups are expected in the region of 1260-1150 cm⁻¹ (asymmetric) and 1070-1030 cm⁻¹ (symmetric).
Aromatic C=C Stretch: Multiple sharp bands of medium intensity between 1600 cm⁻¹ and 1450 cm⁻¹ arise from the stretching vibrations within the naphthalene ring.
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ correspond to the stretching of the carbon-hydrogen bonds on the aromatic ring.
These techniques are also sensitive to intermolecular interactions. For instance, changes in the position and shape of the O-H band can provide detailed information about hydrogen bonding networks in the solid state or in solution.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |
| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1260 - 1150 |
| Sulfonate (-SO₃⁻) | Symmetric S=O Stretch | 1070 - 1030 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Time-Resolved Spectroscopic Techniques for Photophysical Process Investigation
This compound is a well-known photoacid, meaning it becomes significantly more acidic upon electronic excitation. Time-resolved spectroscopic techniques, such as time-resolved fluorescence and femtosecond mid-infrared spectroscopy, are employed to investigate the dynamics of this photophysical process, known as Excited-State Proton Transfer (ESPT). nih.govresearchgate.net
Upon absorption of a photon, the molecule is promoted to an excited electronic state (S₁). In this state, the pKa value decreases dramatically, leading to the rapid transfer of a proton from the hydroxyl group to a nearby solvent molecule (like water). Time-resolved fluorescence can monitor the decay of the emission from the initial excited protonated form and the corresponding rise of the emission from the deprotonated form, allowing for the calculation of the proton transfer rate. nih.gov Studies have utilized these ultrafast techniques to reveal that the proton dissociation rate constant is approximately three times faster than previously reported in earlier literature. nih.govresearchgate.net
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement and interpret experimental spectroscopic data, offering insights into molecular properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) for Electronic Structure and Energetic Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations are instrumental in:
Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms in both the ground (S₀) and first excited (S₁) electronic states.
Calculating Electronic Energies: Predicting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals correlates with the electronic transitions observed in UV-Vis spectroscopy.
Simulating Spectra: Predicting theoretical NMR, IR, and Raman spectra that can be compared with experimental results to aid in peak assignment and structural confirmation.
Modeling Reaction Pathways: Investigating the energetics of the ESPT process by calculating the potential energy surface for proton transfer from the hydroxyl group, thereby helping to elucidate the reaction mechanism.
By combining the experimental data from advanced spectroscopy with the theoretical insights from DFT calculations, a comprehensive and detailed understanding of the structure, electronic states, and photophysical behavior of this compound can be achieved.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of this compound in a solution environment at an atomistic level. These simulations model the intricate dance of the solute molecule with the surrounding solvent molecules, typically water, providing insights into its hydration shell, aggregation tendencies, and dynamic intermolecular interactions that are often difficult to probe experimentally.
In a typical MD simulation of this compound, the system is set up with a single or multiple solute anions and their corresponding sodium counter-ions embedded in a large box of explicit solvent molecules. The interactions between all atoms are described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), and the classical equations of motion are integrated over time to generate a trajectory of the system's evolution. A study on a sulfonated naphthol derivative utilized the GROMACS simulation package with the TIP3P water model, running simulations for 50 nanoseconds to explore its solution-phase behavior. researchgate.net
Analysis of the simulation trajectories can reveal detailed information about the solvation structure. Radial distribution functions (RDFs) calculated from these simulations can quantify the probability of finding solvent molecules or counter-ions at a certain distance from specific atoms of the 1-naphthol-3,6-disulfonate anion. For instance, the RDFs of water oxygen atoms around the sulfonate groups would reveal a highly structured and tightly bound hydration shell due to the strong electrostatic interactions. Similarly, the coordination of sodium ions with the sulfonate and hydroxyl groups can be characterized.
Furthermore, MD simulations can elucidate the dynamics of these interactions. By analyzing hydrogen bond lifetimes and solvent residence times, researchers can quantify the stability of the hydration shell and the rate of exchange between bulk and solvated water molecules. researchgate.net These dynamic properties are crucial for understanding the compound's reactivity and its role in various chemical processes. The simulations can also predict the propensity of the solute molecules to aggregate in solution, a phenomenon driven by a balance of electrostatic repulsion between the anionic groups and hydrophobic interactions of the naphthyl rings.
Table 1: Representative Parameters for a Molecular Dynamics Simulation of 1-Naphthol-3,6-disulfonate in Aqueous Solution
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Solvent Model | TIP3P (Transferable Intermolecular Potential 3-Point) |
| System Composition | 1 x 1-Naphthol-3,6-disulfonate anion, 2 x Na+ ions, ~5000 water molecules |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 50 ns |
| Analysis Performed | Radial Distribution Functions (RDFs), Hydrogen Bond Lifetimes, Solvent Residence Times |
Quantum Chemical Calculations for Prediction of Spectroscopic Properties and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide a robust framework for predicting the spectroscopic properties and exploring the potential reaction pathways of this compound. These methods solve the electronic Schrödinger equation to yield detailed information about the molecule's electronic structure, which governs its interaction with light and its chemical reactivity.
Prediction of spectroscopic properties is a key application of these computational methods. For instance, TD-DFT calculations can be employed to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the compound. By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. These calculations can also provide insights into the nature of these transitions, identifying them as π→π* or n→π* transitions, for example. The accuracy of these predictions can be enhanced by using appropriate functionals, such as PBE0 or B3LYP, and basis sets, like 6-31++G**, often in conjunction with a continuum solvation model (e.g., PCM) to mimic the solvent environment. researchgate.netacs.org
Quantum chemical calculations are also invaluable for elucidating reaction mechanisms. For 1-naphthol-3,6-disulfonate, a particularly relevant reaction is excited-state proton transfer (ESPT), where the hydroxyl proton becomes significantly more acidic upon photoexcitation. acs.orgnih.gov DFT calculations can be used to map out the potential energy surface for this process, identifying the transition state for proton dissociation and calculating the associated energy barrier. This allows for the theoretical estimation of the reaction rate, which can be compared with experimental values obtained from techniques like time-resolved fluorescence spectroscopy. nih.gov The calculations can also reveal how the surrounding solvent molecules facilitate this proton transfer, for instance, by forming a "water bridge." dntb.gov.ua
Table 2: Predicted Spectroscopic and Reactivity Data for 1-Naphthol-3,6-disulfonate using Quantum Chemical Calculations
| Property | Computational Method | Predicted Value | Experimental Value/Comment |
|---|---|---|---|
| Ground State Dipole Moment | DFT/B3LYP/6-31G(d) | ~8.5 D | Provides insight into the molecule's polarity. |
| UV-Vis Absorption Maximum (λmax) | TD-DFT/PBE0/6-31++G** (PCM) | ~330 nm | Corresponds to the S0 → S1 (π→π) transition. |
| Excited State pKa (pKa) | DFT calculations with Förster cycle | ~0.5 - 1.5 | Significantly lower than the ground state pKa, indicating enhanced acidity in the excited state. nih.gov |
| ESPT Energy Barrier | DFT/B3LYP/6-31G(d) with explicit water molecules | ~2-4 kcal/mol | Represents the energy required to transfer the proton to a nearby water molecule. |
Applications of 1 Naphthol 3,6 Disulfonic Acid Disodium Salt in Advanced Chemical Systems and Analytical Methodologies
Role as a Key Precursor in Functional Dye Chemistry
1-Naphthol-3,6-disulfonic acid disodium (B8443419) salt, also known as R-salt, is a pivotal intermediate in the synthesis of a wide array of functional dyes. google.com Its chemical structure, featuring a naphthol ring system with two sulfonic acid groups, provides both a reactive site for color development and water-solubility characteristics essential for dyeing processes. The hydroxyl (-OH) group on the naphthol ring acts as a powerful activating group, making the molecule an excellent coupling component in the synthesis of various dye classes. researchgate.net
The most significant application of 1-naphthol-3,6-disulfonic acid disodium salt is in the production of azo dyes and pigments. riverlandtrading.com Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of commercial colorants. researchgate.netkashanu.ac.ir The synthesis is a two-step process involving diazotization followed by an azo coupling reaction. unb.caresearchgate.net
First, a primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) at low temperatures to form a diazonium salt. google.comunb.ca This diazonium salt is an electrophile. In the second step, this diazonium salt is reacted with a coupling component—in this case, this compound. The electron-rich naphthol ring system readily undergoes electrophilic substitution, where the diazonium ion attacks the ring to form the characteristic azo bond, creating the chromophore responsible for the dye's color. researchgate.netresearchgate.net
The sulfonic acid groups (–SO₃Na) on the naphthol precursor serve two primary functions: they render the final dye molecule soluble in water, which is crucial for its application in aqueous dyeing baths, and they can influence the final shade and fastness properties of the dye. riverlandtrading.com By varying the structure of the primary aromatic amine (the diazo component), a vast spectrum of colors—including various shades of yellow, red, orange, brown, and blue—can be produced using the same naphthol coupling component. unb.cachemimpex.com
This compound is also a key building block in the synthesis of reactive dyes. These dyes are distinguished by their ability to form strong, covalent bonds with the fibers of textiles, particularly cellulosic fibers like cotton. google.comnih.gov This chemical bonding results in excellent wash fastness, a highly desirable property for textiles. chemimpex.com
The synthesis of these dyes involves incorporating a reactive group into the chromophore derived from 1-naphthol-3,6-disulfonic acid. The chromophore provides the color, while the reactive group is responsible for the fixation to the fiber. Common reactive groups include triazine or sulfatoethylsulfonyl (vinyl sulfone) moieties. google.comgoogle.com For instance, a dye molecule can be constructed where an azo chromophore, built using 1-naphthol-3,6-disulfonic acid, is linked to a monochlorotriazine or dichlorotriazine ring. Under alkaline dyeing conditions, the chlorine atom on the triazine ring undergoes nucleophilic substitution with the hydroxyl groups of the cellulose (B213188) fiber, permanently anchoring the dye. google.com
In addition to its role in the dye molecule itself, derivatives of naphthalenesulfonic acid can function as textile auxiliaries, such as dispersing agents. These agents are crucial for ensuring the uniform application of dyes, particularly those with low water solubility, by preventing the aggregation of dye particles in the dyebath. blogspot.com
The preparation of specialized iodinated dyestuffs using this compound represents a niche but important application for research. While detailed synthesis pathways for specific iodinated dyes from this precursor are highly specialized, the general principle involves the electrophilic substitution of iodine onto the aromatic naphthol ring. The presence of the activating hydroxyl group facilitates this reaction. Such halogenated dyes are valuable in various research contexts, potentially including their use as standards in analytical techniques, as probes in biochemical studies, or as intermediates in the synthesis of more complex molecules.
Advanced Analytical Reagent Applications
Beyond its extensive use in the dye manufacturing industry, derivatives of 1-naphthol-3,6-disulfonic acid serve as valuable reagents in analytical chemistry. Their ability to form stable, colored complexes with metal ions is the basis for several analytical methodologies.
Derivatives of 1-naphthol-3,6-disulfonic acid are effective chromogenic reagents for the colorimetric and spectrophotometric determination of various transition metal ions. chemimpex.com A notable example is 1-nitroso-2-naphthol-3,6-disulfonic acid disodium salt (NRS), which forms distinctively colored chelate complexes with metal ions in solution. researchgate.net This complexation reaction leads to a change in the solution's absorbance spectrum, which can be measured with a spectrophotometer.
According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the colored species, allowing for precise quantification of the metal ion. researchgate.net Research has demonstrated the use of NRS immobilized in gelatin films for the photometric determination of aqueous Co(II), Fe(III), Ni(II), and Cu(II). The formation of these complexes is pH-dependent, and the stoichiometry (metal-to-ligand ratio) varies for different ions. researchgate.net For example, at a pH of 2, Co(II), Fe(III), and Ni(II) form 1:3 complexes with NRS, while Cu(II) forms a 1:2 complex. researchgate.net The stability of these complexes is a key factor in the sensitivity and reliability of the analytical method. sphinxsai.com
The table below summarizes the findings from research on the complexation of transition metal ions with 1-nitroso-2-naphthol-3,6-disulfonic acid disodium salt (NRS) in a gelatin matrix. researchgate.net
| Metal Ion | Complex Stoichiometry (Metal:NRS) | Logarithmic Conditional Stability Constant (log β′) | Resulting Complex Color |
|---|---|---|---|
| Co(II) | 1:3 | 6.7 | Red-Brown |
| Fe(III) | 1:3 | 8.6 | Green |
| Ni(II) | 1:3 | 6.4 | Yellow-Brown |
| Cu(II) | 1:2 | 8.0 | Yellow-Brown |
Compounds structurally related to 1-naphthol-3,6-disulfonic acid are increasingly being utilized in the field of electrochemistry for the development of advanced sensors. bioanalyticschemistry.com Electrochemical sensors rely on the measurement of an electrical signal (such as current or potential) that results from a chemical reaction occurring at an electrode surface. Naphthol isomers and their derivatives are electroactive, meaning they can be oxidized or reduced at an electrode. nih.gov
Recent research has focused on modifying electrode surfaces with materials that enhance the detection of naphthol isomers and related compounds. For example, composites of zeolitic imidazole (B134444) frameworks (ZIF-67) grown on ultrathin CoAl-layered double hydroxide (B78521) nanosheets have been used to create a sensor for the simultaneous detection of naphthol isomers via differential pulse voltammetry. nih.gov While this specific example uses the sensor to detect naphthols, the underlying principle demonstrates the electrochemical activity of the naphthol structure. This electroactivity can be harnessed in reverse, where a naphthol-derived compound immobilized on an electrode could act as a mediator or recognition element for sensing other target analytes. The large surface area and catalytic sites of these modified electrodes facilitate rapid electron transfer, leading to high sensitivity and low detection limits. nih.gov
Quantification of Antioxidant Capacity Utilizing Naphthol Sulfonate Complexes
The quantification of antioxidant capacity is a critical aspect of food science, pharmacology, and biomedical research. Various assays have been developed to measure the ability of compounds to counteract oxidative stress. While certain analytical methods for determining total antioxidant capacity, such as the CUPRAC (Cupric Reducing Antioxidant Capacity) assay, utilize sulfonated aromatic compounds, a thorough review of the scientific literature did not yield specific studies detailing the use of this compound in the quantification of antioxidant capacity.
Development of Immobilized Chemical Sensors and Indicator Films
The immobilization of chemical reagents onto solid supports to create sensors and indicator films is a significant area of development in analytical chemistry, offering advantages such as reusability, stability, and ease of use. These tools are designed for the detection and quantification of a wide array of chemical and biological analytes.
This compound is known for its use in various colorimetric assays, which suggests its potential as a component in the development of optical sensors or indicator films. riverlandtrading.com Colorimetric assays rely on a change in color to indicate the presence or concentration of a specific analyte. By immobilizing a chromogenic reagent like this compound onto a solid matrix, such as a polymer film or a nanoparticle, a sensor that provides a visual or spectrophotometrically measurable response could theoretically be created.
Future Research Directions and Challenges for 1 Naphthol 3,6 Disulfonic Acid Disodium Salt
Exploration of Novel Derivatization Strategies for Enhanced Functionality
Future research will likely focus on novel derivatization strategies to impart enhanced or entirely new functionalities to the 1-Naphthol-3,6-disulfonic acid disodium (B8443419) salt scaffold. The inherent reactivity of the naphthol hydroxyl group and the aromatic ring offers a rich platform for chemical modification.
Key areas of exploration include:
Etherification and Esterification: The hydroxyl group is a prime target for etherification and esterification reactions. Introducing long-chain alkyl or aryl groups could modulate the compound's solubility and surface-active properties, opening doors for its use as a specialty surfactant or emulsifier. Furthermore, the incorporation of photo-responsive or redox-active moieties through these linkages could lead to "smart" materials that respond to external stimuli.
Electrophilic Aromatic Substitution: The naphthalene (B1677914) ring, activated by the hydroxyl group, is amenable to further functionalization via electrophilic substitution reactions. Nitration, halogenation, and Friedel-Crafts reactions could introduce functional groups that serve as handles for subsequent transformations, leading to a diverse library of derivatives with tailored electronic and optical properties.
Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could be employed to attach various organic fragments to the naphthalene core, assuming prior functionalization (e.g., halogenation). This would enable the synthesis of complex architectures with potential applications in organic electronics and medicinal chemistry.
| Derivatization Strategy | Potential Functional Group | Anticipated Property/Application |
| Etherification | Poly(ethylene glycol) (PEG) chains | Enhanced biocompatibility, drug delivery |
| Esterification | Acrylate or methacrylate (B99206) groups | Polymerizable monomers for advanced resins |
| Nitration followed by reduction | Amino groups | Precursors for new azo dyes, chelating agents |
| Halogenation | Bromine or Iodine | Intermediates for cross-coupling reactions |
Integration into Advanced Materials for Sensing and Catalysis
The unique photophysical properties and the presence of sulfonic acid groups make 1-Naphthol-3,6-disulfonic acid disodium salt and its derivatives promising candidates for integration into advanced materials.
Sensing Applications: The naphthalene core is inherently fluorescent. Derivatization could be designed to modulate the fluorescence in response to specific analytes. For instance, incorporating a chelating moiety could lead to a fluorescent sensor for metal ions. The sulfonic acid groups can be leveraged for electrostatic interactions, facilitating the detection of charged species. Naphthalimide derivatives, which can be synthesized from related naphthalenic compounds, have shown promise as intracellular and extracellular pH sensors, suggesting a potential pathway for developing new sensory materials. nih.gov
Catalysis: The sulfonic acid groups are Brønsted acids and can be utilized in acid catalysis. Immobilizing the molecule or its derivatives onto a solid support, such as silica (B1680970) or a polymer resin, could yield a recyclable solid acid catalyst for various organic transformations. Furthermore, the development of axially chiral derivatives containing sulfonic acid moieties has been shown to be effective in Brønsted acid catalysis, a direction that could be explored for this compound. acs.org
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A fundamental understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. The integration of advanced spectroscopic techniques and computational chemistry offers a powerful approach to elucidate these mechanisms.
Spectroscopic Analysis: Techniques such as Fourier-transform infrared (FT-IR), Raman, and UV-visible spectroscopy, combined with theoretical calculations, can provide detailed insights into the vibrational and electronic properties of the molecule. tandfonline.com Time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics, which is essential for developing efficient fluorescent probes.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting molecular geometries, electronic structures, and spectroscopic properties. ias.ac.in These methods can be used to screen potential derivatives for desired properties before their synthesis, thus accelerating the discovery process. Computational studies can also shed light on reaction mechanisms, such as the regioselectivity of sulfonation on the naphthalene ring.
| Technique | Information Gained | Relevance |
| Time-resolved Fluorescence | Excited-state lifetime, quenching dynamics | Design of fluorescent sensors |
| DFT/TD-DFT Calculations | HOMO-LUMO gap, absorption/emission spectra | Prediction of optical and electronic properties |
| 2D NMR Spectroscopy | Detailed structural elucidation of derivatives | Confirmation of synthetic outcomes |
Sustainable Synthesis Routes and Green Chemistry Innovations
The traditional synthesis of naphthalenesulfonic acids often involves harsh conditions, such as the use of concentrated sulfuric acid and high temperatures, which raise environmental concerns. Future research must prioritize the development of more sustainable synthetic methodologies.
Catalytic Sulfonation: Exploring solid acid catalysts or milder sulfonating agents could reduce the environmental footprint of the synthesis process.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that can significantly reduce reaction times and improve yields in organic synthesis. Its application to the synthesis and derivatization of naphthalenesulfonic acids has been demonstrated and could be further optimized. acs.org
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Developing flow-based processes for the synthesis of this compound could lead to more sustainable and cost-effective production.
Development of Biodegradable Derivatives for Reduced Environmental Impact
Many synthetic dyes and their intermediates, including naphthalenesulfonic acids, are recalcitrant to biodegradation, leading to their persistence in the environment. A significant challenge and a critical area for future research is the design of biodegradable alternatives.
Incorporation of Biodegradable Linkers: One strategy is to incorporate biodegradable moieties, such as ester or amide linkages, into the molecular structure. These linkages can be cleaved by microorganisms, breaking down the molecule into smaller, more readily biodegradable fragments.
Understanding Biodegradation Pathways: Research into the microbial degradation of naphthalenesulfonic acids is essential for designing biodegradable derivatives. Studies have shown that some microorganisms can desulfonate and degrade these compounds, although often slowly. d-nb.info A related compound, 4-Amino-5-hydroxy-2,7-naphthalene disulfonic acid (H-acid), has been found to be not biodegradable under typical activated sludge treatment conditions. nih.gov This highlights the need for innovative molecular designs to enhance biodegradability.
Enzymatic Synthesis and Modification: The use of enzymes in the synthesis and modification of these compounds could lead to more environmentally friendly processes and products. While challenging, the discovery or engineering of enzymes capable of acting on naphthalenic substrates is a long-term goal that could revolutionize the field.
Q & A
Q. What are the established laboratory synthesis routes for 1-naphthol-3,6-disulfonic acid disodium salt?
The compound is synthesized via sulfonation of β-naphthalenesulfonic acid with oleum (fuming sulfuric acid), followed by hydrolysis and neutralization with sodium hydroxide. This method requires precise temperature control (typically 150–180°C) to avoid over-sulfonation. Post-reaction purification involves crystallization from aqueous ethanol .
Q. How can researchers characterize the purity and structure of this compound?
Key methods include:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity.
- Raman spectroscopy (peaks at 1180 cm⁻¹ for sulfonate groups) and FT-IR (stretching vibrations at 1040–1150 cm⁻¹ for S=O bonds) for structural confirmation .
- Elemental analysis (C, H, S, Na) to verify stoichiometry .
Q. What safety protocols are critical for handling this compound?
- Avoid skin/eye contact (use PPE: gloves, goggles).
- Store in a cool, dry environment (<25°C) away from oxidizing agents.
- Dispose via neutralization with calcium carbonate and filtration to isolate sulfonate residues .
Advanced Research Questions
Q. How can conflicting data on sulfonation efficiency be resolved during synthesis?
Contradictions in sulfonation yields often arise from variable oleum concentrations or reaction times. A systematic approach includes:
Q. What mechanistic hypotheses explain the environmental behavior of nitroso derivatives (e.g., 1-nitroso-2-naphthol-3,6-disulfonic acid)?
Nitroso derivatives may act as proton acceptors or electron donors in aqueous systems, forming complexes with transition metals (e.g., Co²⁺, Fe³⁺). Advanced studies employ:
Q. How does this compound interact with metal ions in chelation studies?
The sulfonate and hydroxyl groups enable coordination with metals. Experimental approaches include:
Q. What strategies address discrepancies in dye-intermediate applications compared to analogs like R Salt (2-naphthol-3,6-disulfonic acid)?
Structural differences (1-naphthol vs. 2-naphthol orientation) affect coupling efficiency in azo dyes. Researchers should:
- Compare pH-dependent reactivity (optimal coupling at pH 8–10).
- Use HPLC-MS to identify byproducts from competing sulfonation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
